molecular formula CHNS B1255352 (Sulfanylnitrilio)methanide CAS No. 65195-59-7

(Sulfanylnitrilio)methanide

Cat. No.: B1255352
CAS No.: 65195-59-7
M. Wt: 59.09 g/mol
InChI Key: SKSZCWXNZIXXAY-UHFFFAOYSA-N
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Description

(Sulfanylnitrilio)methanide is a methanide-derived ligand characterized by a sulfanyl (-SH) group and a nitrilio (-N≡C) substituent attached to a deprotonated methane core. This ligand exhibits a monoanionic charge (-1) and typically binds to metal centers in a tridentate fashion, leveraging its sulfur, nitrogen, and carbon donor atoms . Its structural flexibility and electronic properties make it relevant in coordination chemistry, particularly for synthesizing transition metal or lanthanoid complexes with tailored photophysical or catalytic behaviors. The ligand’s electrostatic interactions with metal centers are influenced by its charge distribution, as seen in analogous methanide/methanediide systems .

Properties

CAS No.

65195-59-7

Molecular Formula

CHNS

Molecular Weight

59.09 g/mol

IUPAC Name

sulfanylazaniumylidynemethane

InChI

InChI=1S/CHNS/c1-2-3/h3H

InChI Key

SKSZCWXNZIXXAY-UHFFFAOYSA-N

SMILES

[C-]#[N+]S

Canonical SMILES

[C-]#[N+]S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between (Sulfanylnitrilio)methanide and related methanide/cyanide-based compounds:

Compound Charge Coordination Mode Key Structural Features Reference
(Sulfanylnitrilio)methanide -1 Tridentate (S, N, C) Shorter Ln-C bonds (e.g., Ce1-C44: 2.68 Å)
Tris(4-methylbenzoyl)methanide (mtbm) -1 Tetradentate (O, C) Extended conjugation enhances luminescence
Malononitrile derivatives Neutral Variable Nitrile-rich; lacrimatory effects
Lithium carbides (Li4C) -2.8 to -3.12 (Bader charges) Ionic bonding High carbon charge density stabilizes structures
  • Bond Lengths: In cerium complexes, (Sulfanylnitrilio)methanide exhibits shorter metal-carbon distances (2.68–2.82 Å) compared to dianionic methanediide ligands, reflecting its monoanionic charge and weaker electrostatic interactions .
  • Charge Distribution: Löwdin and Bader charges in lithium carbides (-1.99 to -3.12) highlight the variability of electron density in methanide systems, which is less pronounced in (Sulfanylnitrilio)methanide due to its fixed -1 charge .

Photophysical and Reactivity Profiles

  • Luminescence : The mtbm ligand in {[Ln(Rb)(mtbm)₄]₂}ₙ polymers demonstrates high quantum yields (up to 15%) and long luminescent lifetimes (ms range) due to efficient energy transfer between Eu³⁺ and Nd³⁺ centers . (Sulfanylnitrilio)methanide’s photophysics remain underexplored but may differ due to sulfur’s lower electronegativity compared to oxygen in mtbm.
  • Reactivity: Malononitrile derivatives (e.g., o-chlorobenzylidenemalononitrile) act as potent lacrimators, whereas (Sulfanylnitrilio)methanide’s applications focus on metal coordination rather than biological activity .

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